3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-acetyl-4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-6-4-5-9-11(7(6)2)14-13(17)10(8(3)15)12(9)16/h4-5H,1-3H3,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXNUARONUEQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)N2)C(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716410 | |
| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63768-46-7 | |
| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is a compound belonging to the quinoline family, noted for its diverse biological activities. Research has indicated that quinoline derivatives possess significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an acetyl group and hydroxyl substituent on the quinoline ring, which are crucial for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli (G-) | 32 |
| Staphylococcus aureus (G+) | 16 |
| Pseudomonas aeruginosa (G-) | 64 |
These results indicate that the compound exhibits varying degrees of potency against different bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The exact mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair processes in bacteria.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinolinone Derivatives
Structural Analogues and Their Properties
Key structural analogs and their distinguishing features are summarized below:
Functional Group Impact on Properties
Acetyl Group (Position 3) :
- Enhances electron-withdrawing effects, stabilizing the quinolinone core .
- In fluorescent coumarin analogs, acetyl groups contribute to moderate fluorescence quantum yields (e.g., 0.28–0.34) .
Hydroxy Group (Position 4) :
- Facilitates hydrogen bonding , critical for intermolecular interactions in crystal structures .
- In antimicrobial studies, 4-hydroxyquinolin-2(1H)-ones with aminopyrimidinyl substituents show moderate activity against S. aureus (MIC: 32–64 µg/mL) .
Methyl Groups (Positions 7 and 8) :
- Compare with 6,8-dimethylquinolin-2(1H)-one, which lacks bioactivity annotations but serves as a synthetic precursor .
Physicochemical Data
Preparation Methods
One-Pot Synthesis via α-Hydroxylation and Intramolecular Cyclization
A notable method for synthesizing hydroxyquinolin-2(1H)-one derivatives involves a one-pot reaction starting from N-phenylacetoacetamide derivatives. This method utilizes PhI(OCOCF3)2 (a hypervalent iodine reagent) to mediate α-hydroxylation, followed by an acid-promoted intramolecular cyclization using sulfuric acid. This approach is clean, efficient, and adaptable to various substituted derivatives, including those with methyl groups at the 7 and 8 positions, as well as acetyl groups at position 3.
- Reaction conditions :
- Starting material: N-phenylacetoacetamide derivative with appropriate substitutions.
- Reagents: PhI(OCOCF3)2 for α-hydroxylation.
- Cyclization: H2SO4-promoted intramolecular condensation.
- Advantages :
- One-pot procedure reduces purification steps.
- High tolerance to hydroxyl groups in intermediates.
- Good yields and purity achieved by silica gel chromatography.
- Example : Synthesis of 3-hydroxy-4,8-dimethylquinolin-2(1H)-one reported with purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures.
Classical Synthetic Routes Using 2-Aminoacetophenone Derivatives
Several classical methods utilize 2-aminoacetophenone or its substituted analogs as starting materials. The general strategy involves condensation with appropriate β-ketoesters or diketones, followed by cyclization and functional group modifications to introduce acetyl and methyl substituents.
- Stepwise procedure :
- Condensation of 2-aminoacetophenone with acetyl-containing reagents.
- Cyclization under acidic or basic conditions to form the quinolinone core.
- Introduction of methyl groups at 7 and 8 positions via methylated precursors or post-synthetic methylation.
- Typical reagents : Acid catalysts like sulfuric acid or Lewis acids; solvents such as ethanol or acetic acid.
- Yield and purity : Moderate to good yields depending on reaction conditions and purification methods.
Alternative Synthetic Routes
Additional methods reported include:
- Using phenyl malonamides as precursors, which undergo cyclization and functionalization to yield hydroxyquinolinone derivatives.
- Hydrolysis and decarboxylation of carbethoxy-substituted quinolones to achieve hydroxylated and acetylated products.
- Reduction-cyclization sequences starting from oxazoloquinolone intermediates.
- Cleavage of 4-allyl quinoloneyl ethers to introduce hydroxyl and acetyl groups selectively.
Each method offers distinct advantages in terms of substrate availability, reaction conditions, and scalability.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-pot α-hydroxylation & cyclization | N-phenylacetoacetamide derivatives | PhI(OCOCF3)2, H2SO4, silica gel chromatography | Clean, efficient, high tolerance | Requires hypervalent iodine reagent |
| Classical condensation with 2-aminoacetophenone | 2-aminoacetophenone derivatives | Acid catalysts (H2SO4), ethanol/acetic acid | Well-established, versatile | Multi-step, moderate yields |
| Phenyl malonamide cyclization | Phenyl malonamides | Acid/base catalysts | Alternative route | Less common, substrate-specific |
| Hydrolysis & decarboxylation | Carbethoxy-4-hydroxyquinolones | Hydrolysis reagents, heat | Useful for functional group manipulation | Requires specific intermediates |
| Reduction-cyclization of oxazoloquinolone | Oxazoloquinolone intermediates | Reducing agents, cyclization conditions | Access to complex derivatives | Multi-step, sensitive conditions |
Detailed Research Findings and Analysis
The one-pot synthesis method reported by the American Chemical Society in 2013 demonstrated the feasibility of synthesizing hydroxyquinolin-2(1H)-one derivatives with methyl substitutions at positions 7 and 8, closely related to this compound. The process is mediated by PhI(OCOCF3)2 and sulfuric acid, yielding compounds purified by silica gel chromatography with ethyl acetate/petroleum ether mixtures. This method is notable for its operational simplicity and functional group tolerance.
The comprehensive review of 4-hydroxy-2(1H)-quinolone chemistry highlights the versatility of synthetic approaches, emphasizing the importance of choosing appropriate starting materials such as 2-aminoacetophenone derivatives for targeted substitution patterns. The review also discusses the broad spectrum of reactions applicable to these compounds, which can be leveraged to introduce acetyl and methyl groups at desired positions.
Spectral data and structural confirmation techniques such as UV, IR, and NMR spectroscopy are essential for verifying the successful synthesis of substituted quinolinones, ensuring the correct placement of acetyl and methyl groups on the quinolinone scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives, and how do reaction conditions influence yields?
- Methodology :
- Thermal condensation : Heating diethyl ethylmalonate with aromatic amines (e.g., o-anisidine) at 220–270°C yields 3-alkyl-4-hydroxyquinolin-2-ones. This method achieved 62% yield for 3-ethyl-8-methoxy derivatives .
- Reflux with nucleophiles : Reacting carboxaldehyde derivatives with ethylenediamine in ethanol under reflux (15 minutes) produced 77% yield of analogous compounds .
- Phosphoranylidene acetate coupling : Refluxing 3-acyl-4-hydroxyquinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate in xylene forms pyrano-fused derivatives .
- Key Considerations :
- Solvent choice (e.g., ethanol vs. xylene) affects crystallization and purity.
- Extended heating at high temperatures may degrade sensitive functional groups.
Q. What spectroscopic techniques are most effective for characterizing 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives?
- Methodology :
- IR spectroscopy : Identifies hydrogen-bonded carbonyl (C=O at ~1663 cm⁻¹) and hydroxyl groups (OH at ~3447 cm⁻¹) .
- ¹H NMR : Distinct signals include methyl groups (δ 2.1–3.6 ppm), aromatic protons (δ 6.9–8.2 ppm), and exchangeable NH/OH protons (δ ~5.8 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for M⁺) and fragmentation patterns confirm structural integrity .
Q. What structural features govern the crystallographic behavior of 3-acyl-4-hydroxyquinolin-2(1H)-one derivatives?
- Key Findings :
- Intermolecular N–H⋯O and O–H⋯O hydrogen bonds form linear chains along crystal axes, stabilizing the lattice .
- π-π interactions between quinoline rings (centroid distance: 3.6 Å) further enhance packing efficiency .
- Implications :
- Hydrogen bonding and π-stacking influence solubility, melting points, and bioavailability.
Advanced Research Questions
Q. How can researchers optimize synthetic yields of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives while minimizing side reactions?
- Strategies :
-
Catalyst screening : Use cesium carbonate in Koenigs-Knorr glucosylation to improve glycosylation efficiency .
-
Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in nucleophilic substitutions .
-
Temperature control : Gradual heating (e.g., 220°C → 270°C) prevents decomposition of thermally labile intermediates .
- Data-Driven Approach :
-
Compare yields under varying conditions (see Table 1).
Table 1. Synthesis Optimization Examples
Method Conditions Yield Reference Thermal condensation 220–270°C, 7h 62% Ethanol reflux 15 min, 78°C 77% Xylene reflux 4h, phosphoranylidene ~50%
Q. How should discrepancies in spectral data (e.g., NMR shifts or IR absorptions) be resolved when characterizing novel derivatives?
- Troubleshooting :
- Variable hydrogen bonding : OH/NH proton shifts may differ due to solvent polarity (e.g., DMSO-d6 vs. CDCl3) .
- Crystallographic validation : Resolve conflicting NMR/IR data by comparing experimental results with X-ray structures (e.g., centroid distances in π-π interactions) .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution.
Q. What advanced computational methods can predict the bioactivity of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives?
- Methodology :
- Docking studies : Model interactions with target enzymes (e.g., topoisomerases) using hydrogen-bonding motifs from crystal structures .
- QSAR modeling : Correlate substituent effects (e.g., methyl/acetyl groups) with antimicrobial activity .
- Case Study :
- Derivatives with 7,8-dimethyl groups showed enhanced membrane permeability in bacterial assays due to hydrophobic interactions .
Methodological & Safety Considerations
Q. What safety protocols are critical when handling 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives in the laboratory?
- Guidelines :
- Ventilation : Use fume hoods during high-temperature reactions to avoid inhaling toxic vapors (e.g., from xylene) .
- First-aid measures : For skin contact, wash immediately and consult a physician; provide safety data sheets for medical staff .
- Waste disposal : Neutralize acidic/byproduct streams (e.g., HCl from workup) before disposal .
Application-Driven Research
Q. How can the structural motifs of 3-acetyl-4-hydroxyquinolin-2(1H)-one be leveraged in drug design (e.g., antimicrobial or anticancer agents)?
- Design Principles :
- Prodrug development : Glucosylation at the 4-hydroxy position improves water solubility and targeted delivery .
- Bioisosteric replacement : Substitute acetyl groups with sulfonamides to enhance binding to bacterial dihydrofolate reductase .
- Biological Validation :
- Screen derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
